molecular formula C25H21NO6S B2508769 ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114850-66-6

ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No.: B2508769
CAS No.: 1114850-66-6
M. Wt: 463.5
InChI Key: FAEFISNOFFWBFG-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a synthetic heterocyclic compound featuring a 1,4-benzothiazine core modified with a sulfone group (1,1-dioxido), a 4-methoxybenzoyl substituent at position 2, and an ethyl benzoate ester at position 3 (Figure 1). The benzothiazine scaffold is known for its pharmaceutical relevance, particularly in antimicrobial, anti-inflammatory, and antimalarial applications . The sulfone group enhances electronic stability, while the 4-methoxybenzoyl and ethyl benzoate moieties likely influence bioavailability and target binding. Structural analysis of such compounds typically employs crystallographic tools like SHELX and WinGX for refinement and visualization .

Properties

IUPAC Name

ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6S/c1-3-32-25(28)18-7-6-8-19(15-18)26-16-23(24(27)17-11-13-20(31-2)14-12-17)33(29,30)22-10-5-4-9-21(22)26/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEFISNOFFWBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazine ring. This can be achieved through the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxybenzoyl Group: The benzothiazine intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to introduce the methoxybenzoyl group.

    Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a sulfonated benzothiazine core, aromatic ester, and methoxy-substituted benzoyl group. Below is a comparative analysis with structurally related derivatives:

Key Observations:

Benzothiazine vs. Benzothiazinone Cores: The target compound’s 1,4-benzothiazine core with a sulfone group contrasts with the 1,4-benzothiazin-3-one derivative in , which has a ketone at position 3. The sulfone group in the former may improve oxidative stability but reduce ring puckering flexibility compared to the ketone-containing analog .

This differs from I-6230’s pyridazine substituent, which offers a basic nitrogen for hydrogen bonding . The ethyl benzoate ester is a common feature in I-6230 and I-6373, suggesting its role in modulating lipophilicity and membrane permeability .

Sulfur Modifications: The sulfone (1,1-dioxido) in the target compound contrasts with the thioether linker in I-6373.

Crystallographic and Computational Insights

  • Structural Refinement : The target compound’s conformation and puckering parameters (e.g., Cremer-Pople ring analysis) could be quantified using SHELXL or WinGX, similar to methods applied to other benzothiazines .
  • Electronic Properties: The sulfone group likely increases electron-withdrawing effects on the benzothiazine ring compared to non-sulfonated analogs, influencing redox behavior and binding affinity.

Biological Activity

Ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23_{23}H16_{16}N2_{2}O4_{4}S
  • Molecular Weight : 416.5 g/mol
  • CAS Number : 1114653-20-1

This compound features a benzothiazine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, thiazole derivatives have shown promising activity against various bacterial strains with minimum inhibitory concentration (MIC) values around 6.25 µg/mL . The presence of electron-withdrawing groups in the phenyl ring enhances this activity, suggesting a structure-activity relationship (SAR) that could be applicable to the target compound.

Anticancer Activity

The compound's structural analogs have been studied for their anticancer potential. Research indicates that certain benzothiazine derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have demonstrated IC50_{50} values lower than established drugs like doxorubicin in Jurkat and A-431 cell lines . The mechanism often involves interaction with specific proteins, leading to apoptosis in cancer cells.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The disruption of bacterial cell membranes and inhibition of protein synthesis are common mechanisms observed in related compounds.

Study on Anticancer Properties

A study published in a peer-reviewed journal evaluated a series of benzothiazine derivatives for their anticancer activity. Among them, a compound structurally related to this compound exhibited significant growth inhibition in HT29 colon cancer cells. The study highlighted the importance of substituents on the benzothiazine ring for enhancing cytotoxicity .

Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial efficacy of thiazole derivatives, revealing that modifications to the aromatic rings significantly influenced activity against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with methoxy substitutions showed enhanced potency compared to their unsubstituted counterparts .

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